Hibifolin
CAS No.: 55366-56-8
Cat. No.: VC0529946
Molecular Formula: C21H18O14
Molecular Weight: 494.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55366-56-8 |
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Molecular Formula | C21H18O14 |
Molecular Weight | 494.4 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 |
Standard InChI Key | KHVMAMXQPVHXTJ-ORYXKJSJSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
SMILES | O[C@H]([C@H]([C@@H]([C@@H](C(O)=O)O1)O)O)[C@@H]1OC2=C3C(C(C(O)=C(C4=CC=C(O)C(O)=C4)O3)=O)=C(O)C=C2O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Hibifolin possesses a molecular weight of 494.4 g/mol and a chemical formula of C₂₁H₁₈O₁₄ . Its structure comprises a gossypetin backbone (a flavone derivative) linked to a glucuronic acid moiety via an 8-O-glycosidic bond . The International Union of Pure and Applied Chemistry (IUPAC) name is (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .
Table 1: Key Chemical Properties of Hibifolin
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₈O₁₄ | |
Molecular Weight | 494.4 g/mol | |
CAS Number | 55366-56-8 | |
Solubility | Soluble in methanol | |
Storage Conditions | -20°C in dry, dark environments |
Structural Features
The compound’s bioactivity is attributed to its hydroxyl-rich structure, which facilitates hydrogen bonding with biological targets. The glucuronic acid moiety enhances solubility and bioavailability, while the catechol group (3,4-dihydroxyphenyl) contributes to antioxidant properties . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its stereochemistry, particularly the β-configuration of the glucuronide linkage .
Pharmacological Properties
Antimicrobial Activity
Hibifolin inhibits Staphylococcus aureus virulence by targeting sortase A (SrtA), an enzyme critical for bacterial adhesion and biofilm formation.
Mechanism of Action Against Methicillin-Resistant S. aureus (MRSA)
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SrtA Inhibition: Hibifolin binds reversibly to SrtA’s active site, disrupting its ability to anchor virulence factors like protein A (SpA) to the bacterial cell wall . Fluorescence resonance energy transfer (FRET) assays demonstrate an IC₅₀ of 31.20 µg/mL .
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Biofilm Disruption: Treatment with hibifolin (64 µg/mL) reduces biofilm biomass by 40% in MRSA USA300 strains .
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Synergy with Antibiotics: Combined with cefotaxime, hibifolin lowers the minimum inhibitory concentration (MIC) of the antibiotic by 4-fold, enhancing survival rates in murine pneumonia models .
Table 2: Antimicrobial Effects of Hibifolin
Parameter | Effect | Model |
---|---|---|
SrtA Inhibition (IC₅₀) | 31.20 µg/mL | In vitro |
Biofilm Reduction | 40% at 64 µg/mL | MRSA USA300 |
Survival Rate Improvement | 80% (vs. 50% for cefotaxime alone) | Murine pneumonia |
Neuroprotective Effects
Hibifolin mitigates beta-amyloid (Aβ)-induced neurotoxicity in cortical neurons:
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Adenosine Deaminase (ADA) Inhibition: Exhibits a Ki of 49.92 µM, reducing adenosine metabolism and oxidative stress .
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Neuronal Viability: At 10 µM, hibifolin increases cell viability by 35% in Aβ-treated neurons .
Mechanisms of Action
Enzyme Inhibition
Hibifolin’s polyhydroxy structure enables interactions with enzymatic active sites:
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SrtA Binding: Molecular docking reveals hydrogen bonds with Thr-180, Asn-114, and Arg-197 residues, stabilizing the inhibited enzyme conformation .
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ADA Interaction: The catechol group chelates zinc ions in ADA’s catalytic site, impairing substrate hydrolysis .
Anti-Inflammatory Activity
Hibifolin suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB signaling. In murine models, it reduces lung inflammation by 60% during MRSA infection .
Research Trends and Future Directions
Preclinical Development
Hibifolin is in preclinical testing for MRSA infections, with ongoing studies optimizing its pharmacokinetics and toxicity profile .
Structural Modifications
Derivatization efforts aim to enhance bioavailability by modifying the glucuronic acid moiety, such as methylation of hydroxyl groups .
Table 3: Current Research Focus Areas
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